molecular formula C6H2ClF3IN B1456525 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine CAS No. 1027818-88-7

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine

Cat. No. B1456525
Key on ui cas rn: 1027818-88-7
M. Wt: 307.44 g/mol
InChI Key: OTNLJEHWSRSJGX-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

Concentrated aqueous ammonium hydroxide (10 mL) was added to a solution of 4-chloro-5-iodo-2-(trifluoromethyl)pyridine (4.11 g, 13.3 mmol) in DMSO in a glass pressure tube. The tube was sealed and placed in an oil bath pre-heated to 110° C. for 48 h. The resulting solution was diluted with brine, extracted with ethyl acetate, dried (Na2SO4), filtered and concentrated under vacuum to give 5-iodo-2-(trifluoromethyl)pyridin-4-amine. Retention time (min)=1.584, method [1], MS(ESI) 289.0 (M+H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].Cl[C:4]1[C:9]([I:10])=[CH:8][N:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:5]=1>CS(C)=O.[Cl-].[Na+].O>[I:10][C:9]1[C:4]([NH2:2])=[CH:5][C:6]([C:11]([F:14])([F:13])[F:12])=[N:7][CH:8]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
4.11 g
Type
reactant
Smiles
ClC1=CC(=NC=C1I)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=CC(=NC1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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